molecular formula C26H23ClN4O2 B6585975 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-49-7

1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B6585975
CAS No.: 1251608-49-7
M. Wt: 458.9 g/mol
InChI Key: DQCHQGGQFKJHTK-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 1 with a benzyl group bearing a 4-chlorobenzamido moiety and at position 4 with a carboxamide linked to a 3,5-dimethylphenyl group. Its synthesis likely involves chlorination and coupling steps, as inferred from analogous imidazole derivatives prepared via SOCl2-mediated reactions .

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-17-11-18(2)13-23(12-17)30-26(33)24-15-31(16-28-24)14-19-3-9-22(10-4-19)29-25(32)20-5-7-21(27)8-6-20/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCHQGGQFKJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

  • 1-(4-Aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide (): This analogue replaces the 4-chlorobenzamido group with a primary amine. The absence of the chloro and benzamido groups reduces electronegativity and may decrease binding affinity to hydrophobic targets. The 3,5-dimethylphenyl carboxamide is retained, suggesting this moiety is a conserved pharmacophore in related inhibitors .
  • N-(3,5-Dimethoxyphenyl)-1-[4-(morpholine-4-sulfonyl)phenyl]-1H-imidazole-4-carboxamide (): The morpholine-sulfonyl group enhances solubility compared to the lipophilic 4-chlorobenzamido substituent.

Heterocycle Variants: Imidazole vs. Benzimidazole

  • The thioacetamide linker and 3,5-dimethylphenyl group highlight the importance of substituent positioning for activity modulation .

Carboxamide Substituent Effects

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
    Despite a naphthalene core, the 3,5-dimethylphenyl carboxamide moiety is shared. This compound inhibits photosynthetic electron transport (PET) with IC50 ~10 µM, underscoring the role of meta-substituted methyl groups in optimizing steric and electronic compatibility with biological targets .

  • 4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine ():
    The pyrimidine-amine linker and bromophenyl group suggest divergent target specificity (e.g., bromodomain inhibition). The conserved 3,5-dimethylphenyl group may stabilize binding through hydrophobic interactions, a feature shared with the target compound .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compounds
4-Chlorobenzamido Group Enhances lipophilicity and dipole interactions; may improve target binding affinity. Target Compound
3,5-Dimethylphenyl Group Optimizes steric fit in hydrophobic pockets; common in PET and bromodomain inhibitors
Imidazole vs. Benzimidazole Alters planarity and stacking potential; benzimidazole may enhance DNA/protein binding.
Substituent Position Meta-substituted methyl groups (3,5-) improve activity over para-substituted variants.

Key Research Findings

  • Electron-Withdrawing Groups : The chloro substituent in the target compound likely enhances binding through electronegative interactions, as seen in PET inhibitors where halogens improve activity .
  • Lipophilicity : The 3,5-dimethylphenyl group contributes to membrane permeability, a trait critical for intracellular targets .
  • Synthetic Accessibility : Chlorination and microwave-assisted coupling (e.g., ) are viable routes for analogues, though yields and purity may vary with substituent complexity .

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